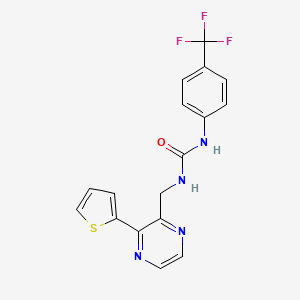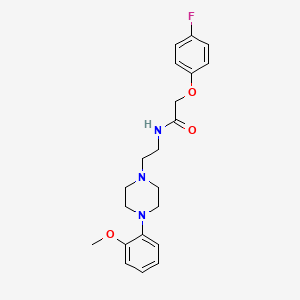![molecular formula C24H25NO4 B2945264 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid CAS No. 2344685-88-5](/img/structure/B2945264.png)
5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid, also known as Fmoc-Lys(Mtt)-OH, is a chemical compound used in scientific research. It is a derivative of lysine, an amino acid, and is commonly used in peptide synthesis.
Aplicaciones Científicas De Investigación
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized to protect hydroxy-groups in the synthesis of complex molecules. It is compatible with both acid- and base-labile protecting groups, offering a versatile choice for the sequential synthesis of molecules. The Fmoc group can be removed conveniently, leaving other sensitive groups intact, which is crucial for the stepwise construction of molecules in organic synthesis (Gioeli & Chattopadhyaya, 1982).
Preparation of Fmoc-Amino Acids
A new reagent, 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD), has been developed for the preparation of Fmoc-amino acids. This reagent reacts with amino acids to yield Fmoc-amino acids in high purity and yield, free from impurities typically associated with Lossen rearrangement. This highlights its potential for improving the efficiency and reliability of peptide synthesis (Rao et al., 2016).
Intramolecular Hydrogen Bonding
Research into the structure and properties of related compounds, such as 9-oxo-9H-fluorene-1-carboxylic acid, reveals the presence of intramolecular hydrogen bonding, which influences the conformation and reactivity of these molecules. This aspect is crucial for designing molecules with specific properties and behaviors (Coté, Lalancette, & Thompson, 1996).
Novel Dipeptide Synthons
The synthesis and application of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates as new dipeptide synthons open avenues for peptide synthesis. These synthons can be used to prepare complex peptide structures, demonstrating the flexibility of Fmoc-protected intermediates in synthesizing biologically relevant molecules (Suter, Stoykova, Linden, & Heimgartner, 2000).
Solid-Phase Synthesis of Protected Peptide Segments
The development of novel handles, such as the hypersensitive acid-labile (HAL) tris(alkoxy)benzyl ester, for solid-phase peptide synthesis showcases the role of Fmoc chemistry in facilitating the synthesis of protected peptide segments. These segments are essential for studying peptide and protein function and structure (Albericio & Bárány, 1991).
Propiedades
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-22(27)16-10-13-25(24(14-16)11-5-12-24)23(28)29-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21H,5,10-15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPPFEYUZFAZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2945182.png)

![3-chloro-N-[2-(2-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2945184.png)



![N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide](/img/structure/B2945190.png)
![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B2945191.png)

![1-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2945194.png)


![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2945203.png)
